Cas no 2229586-65-4 (methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)

Methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a fluorinated pyrrole derivative with a unique structural motif combining an amino-fluoroethyl side chain and a methyl ester group. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of both fluorine and amino groups enhances its utility in modulating pharmacokinetic properties, such as metabolic stability and membrane permeability. The trimethylpyrrole core provides a rigid scaffold for further functionalization. Its well-defined structure and reactive handles make it suitable for targeted modifications in the development of novel therapeutics or agrochemicals.
methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate structure
2229586-65-4 structure
Product Name:methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
CAS No:2229586-65-4
MF:C11H17FN2O2
MW:228.263286352158
CID:6051154
PubChem ID:165764059
Update Time:2025-09-27

methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
    • 2229586-65-4
    • EN300-1740862
    • Inchi: 1S/C11H17FN2O2/c1-6-9(8(12)5-13)10(11(15)16-4)7(2)14(6)3/h8H,5,13H2,1-4H3
    • InChI Key: ZAKKYGOCQGUQFO-UHFFFAOYSA-N
    • SMILES: FC(CN)C1C(C(=O)OC)=C(C)N(C)C=1C

Computed Properties

  • Exact Mass: 228.12740595g/mol
  • Monoisotopic Mass: 228.12740595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 57.2Ų

methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Pricemore >>

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methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Related Literature

Additional information on methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Methyl 4-(2-Amino-1-Fluoroethyl)-1,2,5-Trimethyl-1H-Pyrrole-3-Carboxylate (CAS No. 2229586-65-4): An Overview

Methyl 4-(2-Amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 2229586-65-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrole derivatives and is characterized by its unique structural features, including a fluoro-substituted amino group and multiple methyl groups. These structural elements contribute to its potential therapeutic applications and biological activities.

The pyrrole ring is a fundamental building block in many biologically active molecules, and its presence in methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate suggests that this compound may exhibit similar properties to other well-known pyrrole-based drugs. The introduction of the fluoro atom at the amino group position adds an additional layer of complexity and can significantly influence the compound's pharmacological profile, such as its solubility, stability, and binding affinity to target proteins.

Recent studies have explored the potential of methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, potentially offering new avenues for the development of drugs targeting conditions such as depression and anxiety. The fluorine substitution at the amino group position may enhance the compound's ability to cross the blood-brain barrier, thereby improving its efficacy in central nervous system (CNS) disorders.

In addition to its potential in neurological applications, methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. These findings suggest that it may be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The methyl groups present in the structure of methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate play a crucial role in modulating its physicochemical properties. Methyl groups are known to increase lipophilicity and can enhance the compound's ability to penetrate cell membranes. This property is particularly important for drugs that need to reach intracellular targets or cross biological barriers.

From a synthetic chemistry perspective, the preparation of methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate involves several steps that require precise control over reaction conditions. The synthesis typically starts with the formation of a pyrrole ring followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for further research and development.

Clinical trials are currently underway to evaluate the safety and efficacy of methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in human subjects. Preliminary results from phase I trials have shown promising outcomes with regard to tolerability and pharmacokinetic profiles. These trials are essential for determining the optimal dosing regimens and identifying any potential side effects or adverse reactions.

Moreover, computational studies using molecular dynamics simulations have provided insights into the binding interactions of methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate with target proteins. These simulations have revealed that the compound forms stable complexes with key enzymes involved in various signaling pathways, which could explain its observed biological activities.

In conclusion, methyl 4-(2-amino-1-fluoroethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 2229586-65-4) represents a promising compound with diverse therapeutic potential. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation in both preclinical and clinical settings. As research continues to advance our understanding of this compound's mechanisms of action and safety profile, it holds significant promise for addressing unmet medical needs in various disease areas.

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